![molecular formula C20H18N2 B13406882 N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a diphenylmethylene group and a 5-methylpyridin-3-ylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE typically involves the condensation reaction between a benzophenone derivative and a pyridine derivative in the presence of an amine. The reaction conditions may include:
- Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(DIPHENYLMETHYLENE)-N-[(4-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(6-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(5-ETHYLPYRIDIN-3-YL)METHYL]AMINE
Uniqueness
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H18N2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H18N2/c1-16-12-17(14-21-13-16)15-22-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
Clé InChI |
OLHGFKBDIWJREB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


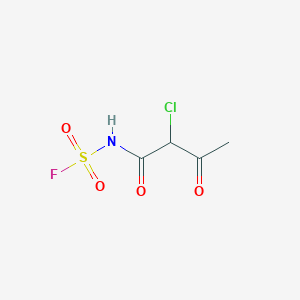
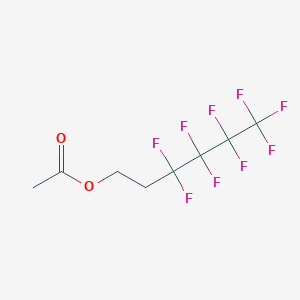

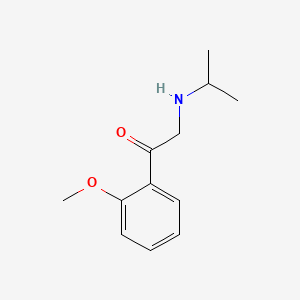
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)

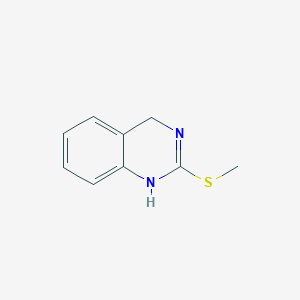

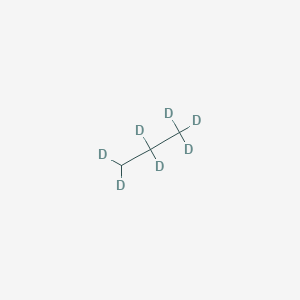
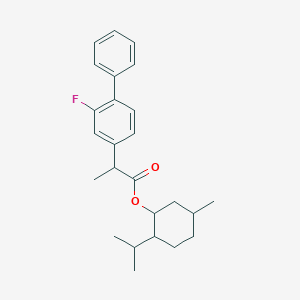
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)



